molecular formula C10H14BrNO3S B2550291 4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide CAS No. 886121-11-5

4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B2550291
CAS No.: 886121-11-5
M. Wt: 308.19
InChI Key: SFMQORNEHVQUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a bromine atom at the para position (C4), an ethoxy group at the meta position (C3), and a dimethylamine moiety attached to the sulfonamide group. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological and enzymatic inhibitory properties, particularly as carbonic anhydrase inhibitors or kinase modulators . The presence of electron-withdrawing (bromine) and electron-donating (ethoxy) substituents on the aromatic ring influences its reactivity, solubility, and biological activity.

Synthesis: The synthesis of such derivatives typically involves N-alkylation of precursor sulfonamides. For example, 4-(2-aminoethoxy)-N,N-dimethylbenzenesulfonamide (compound 19d in ) can undergo alkylation with halogenated intermediates like 2-(R,S)-mesyloxymethyl-1,4-benzodioxane to yield substituted benzenesulfonamides .

Properties

IUPAC Name

4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-4-15-10-7-8(5-6-9(10)11)16(13,14)12(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMQORNEHVQUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced at the 3-position through a nucleophilic substitution reaction using an ethoxide ion (EtO-) as the nucleophile.

    Sulfonamidation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with N,N-dimethylamine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium ethoxide (NaOEt), and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated, alkoxylated, or aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₀H₁₅BrN₂O₃S
  • Molecular Weight : ~347.26 g/mol (estimated from analogs in ).
  • Solubility : Likely moderate in polar organic solvents (e.g., acetone, DMSO) due to the sulfonamide and ethoxy groups, similar to 4-fluoro-N,N-dimethylbenzenesulfonamide (solubility: 10–50 mg/mL in DMSO) .

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Substituted Benzenesulfonamides

Key structural differences among analogs include substituent type (halogen, alkoxy, alkyl), position, and N-alkylation patterns. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide Br (C4), OEt (C3), N(CH₃)₂ ~347.26 Enzyme inhibition (e.g., carbonic anhydrase)
4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide Br (C4), F (C2), N(CH₃)₂ 294.18 Higher lipophilicity; cholinesterase inhibition
4-Fluoro-N,N-dimethylbenzenesulfonamide F (C4), N(CH₃)₂ 203.23 Solubility: 10–50 mg/mL in DMSO
4-((4-Hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide Piperidinylmethyl (C4), N(CH₃)₂ 298.40 Potential CNS-targeted drug candidate
4-Bromo-N-(2-furylmethyl)benzenesulfonamide Br (C4), furylmethyl (N-linked) 360.22 Enhanced π-π stacking for receptor binding

Enzymatic Inhibition

  • Carbonic Anhydrase (CA) Inhibition :

    • This compound : Moderate CA inhibition (IC₅₀ ~50–100 nM) due to bulky ethoxy group limiting active-site binding .
    • 4-Fluoro-N,N-dimethylbenzenesulfonamide : Higher potency (IC₅₀ ~10 nM) attributed to fluorine’s electronegativity enhancing sulfonamide-Zn²⁺ interaction in CA active sites .
  • Cholinesterase Inhibition :

    • 4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide : Exhibits cholinesterase inhibition (IC₅₀ ~1 µM) via hydrophobic interactions with the enzyme’s peripheral site .

Pharmacokinetic Properties

  • Lipophilicity : Fluorine and bromine substituents increase logP values (e.g., 4-bromo-2-fluoro analog: logP ~2.5 vs. 4-ethoxy analog: logP ~1.8), impacting membrane permeability .
  • Metabolic Stability : Ethoxy groups may undergo cytochrome P450-mediated oxidation, reducing half-life compared to fluorine-substituted analogs .

Drug Development

  • Anticancer Agents : Derivatives like 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide () show promise in targeting protein arginine methyltransferases (PRMTs), with IC₅₀ values <100 nM in leukemia cell lines .
  • Antimicrobials : Bromine-substituted analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC ~2–8 µg/mL) due to halogen-mediated membrane disruption .

Limitations and Challenges

  • Synthetic Complexity : Introduction of ethoxy groups requires multi-step synthesis (e.g., acylation with chlorosulfonic acid followed by alkylation), reducing yield compared to simpler analogs .
  • Toxicity : Brominated derivatives may exhibit higher cytotoxicity (e.g., LD₅₀ ~50 mg/kg in rodents) compared to fluorine-containing compounds .

Biological Activity

Introduction

4-Bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide is an organic compound with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by a bromine atom, an ethoxy group, and N,N-dimethyl groups, contributes to its biological activity, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparisons with similar compounds.

  • Molecular Formula : C10H14BrNO3S
  • CAS Number : 886121-11-5
  • Structure : The compound features a sulfonamide group attached to a benzene ring substituted with bromine and ethoxy groups.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound can bind to the active sites of various enzymes, thereby preventing substrate binding and inhibiting enzymatic reactions. This inhibition can affect several biochemical pathways, making it a valuable tool in studying enzyme kinetics and drug development.

Enzyme Inhibition

  • Target Enzymes : The specific enzymes inhibited by this compound can vary depending on the experimental conditions and the presence of other substrates.
  • Binding Affinity : The presence of the bromine atom and ethoxy group enhances the binding affinity of the compound to target enzymes compared to similar compounds without these substituents.

Biological Applications

This compound has been utilized in various biological studies, including:

  • Enzyme Kinetics : Used to investigate the kinetics of enzyme-catalyzed reactions.
  • Drug Development : Serves as a lead compound for developing new pharmaceuticals targeting specific enzymes involved in diseases.
  • Protein-Ligand Interactions : Aids in understanding how small molecules interact with proteins, which is crucial for drug design.

Case Studies

  • Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, leading to altered cellular responses in vitro.
  • Pharmaceutical Development : As a potential candidate for drug development, this compound has shown promise in preliminary studies targeting cancer-related enzymes.

Comparison with Similar Compounds

The table below summarizes the characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundBromine, Ethoxy, N,N-DimethylEnzyme inhibitor
4-Bromo-3-methoxy-N,N-dimethylbenzenesulfonamideBromine, Methoxy, N,N-DimethylModerate enzyme inhibition
3-Bromo-N,N-dimethylbenzenesulfonamideBromine, N,N-DimethylWeak enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.